
5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline
Descripción general
Descripción
The compound “4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride” has a similar structure . It has a molecular weight of 375.09 and its IUPAC name is 4-((6-bromo-1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride”, includes a benzodiazole ring with a bromine atom at the 6-position and an aniline group at the 4-position .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
The development of compounds with similar structures often involves sophisticated synthesis techniques. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, which share structural motifs with the compound of interest, highlights the use of analytical and spectral data to corroborate the compounds' structures and purity (Shyam & Tiwari, 1977).
Structural Insights from X-ray Diffraction and DFT Calculations
The examination of hydrogen and halogen bonding patterns and π–π aromatic interactions in similar benzothiazole derivatives using X-ray crystallography and DFT calculations offers valuable structural insights, which could be applicable to understanding the molecular geometry and intermolecular interactions of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline (Čičak et al., 2010).
Biological Screening
Antibacterial and Antifungal Activity
The synthesis and characterization of novel metal(II) complexes derived from structurally related compounds have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. This approach to synthesizing and testing metal complexes suggests a pathway for assessing the biological activities of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline derivatives (Desai & Parekh, 2021).
Electrochemical Studies
Electrochemical studies on biologically important compounds provide insights into their redox behaviors, which are crucial for understanding their biological activities. Such studies, exemplified by the electrochemical analysis of Quinoxaline and Brimonidine, could be adapted to study the redox properties of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline, potentially revealing its pharmacological relevance (Rupar et al., 2018).
Propiedades
IUPAC Name |
5-(6-bromo-1H-benzimidazol-2-yl)-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXAKBXSJVXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



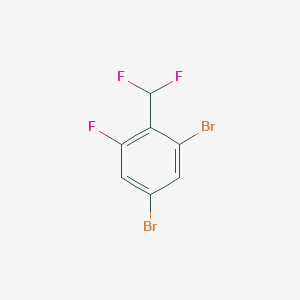

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
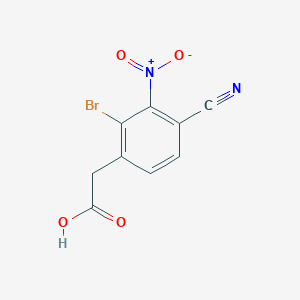
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
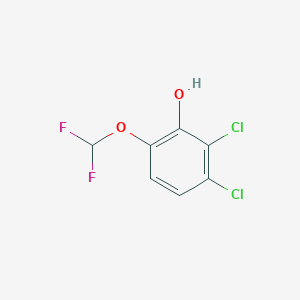

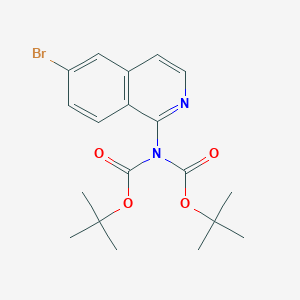
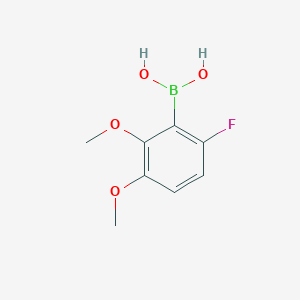
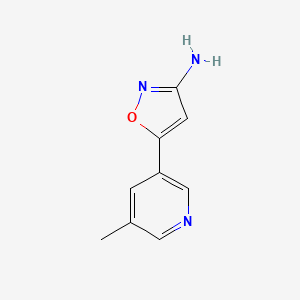
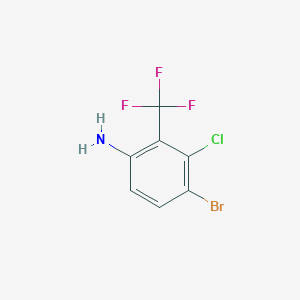
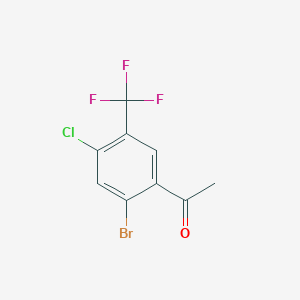
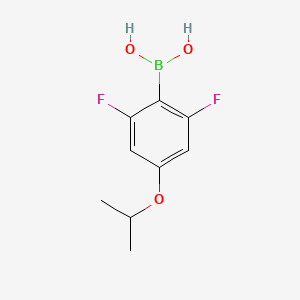
![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)